An In-depth Technical Guide to 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid
An In-depth Technical Guide to 3,4,7-Trimethyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound, this document also presents information on closely related indole-2-carboxylic acid derivatives to offer a comparative context for potential characteristics and biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the available data and the current knowledge gaps for this specific molecule.
Introduction
Indole derivatives are a critical class of heterocyclic compounds widely recognized for their diverse biological activities and presence in numerous natural products and pharmaceutical agents. The indole-2-carboxylic acid scaffold, in particular, serves as a key building block in the synthesis of various biologically active molecules. This guide focuses specifically on the chemical properties of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid, a substituted member of this important family.
Chemical and Physical Properties
Detailed experimental data for 3,4,7-Trimethyl-1H-indole-2-carboxylic acid is not extensively reported in publicly accessible literature. However, fundamental identifiers and calculated properties have been established.
Table 1: Core Chemical Properties of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| CAS Number | 876715-79-6 | [2][3] |
| SMILES | Cc1ccc(C)c2c(C)c([nH]c12)C(O)=O | [1] |
| InChI | 1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) | [1] |
Table 2: Comparative Physicochemical Properties of Related Indole-2-carboxylic Acids
| Property | Indole-2-carboxylic acid | 3-Methyl-1H-indole-2-carboxylic acid |
| CAS Number | 1477-50-5 | 10590-73-5 |
| Melting Point | 205 - 209 °C | Not Available |
| Solubility in Water | 719.9 mg/L @ 25 °C (estimated) | Not Available |
| logP | 2.31 | 2.3 (Computed) |
Data for Indole-2-carboxylic acid sourced from Cheméo and The Good Scents Company. Data for 3-Methyl-1H-indole-2-carboxylic acid sourced from PubChem.
Spectral Data Analysis
Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3,4,7-Trimethyl-1H-indole-2-carboxylic acid is not currently available in public databases. For comparative analysis, researchers can refer to the spectral data of unsubstituted indole-2-carboxylic acid and its other methylated derivatives. The presence of the carboxylic acid, indole ring, and methyl groups would be expected to yield characteristic signals.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid was not found in the surveyed literature, general synthetic routes for indole-2-carboxylic acids are well-established. A common approach involves the Fischer indole synthesis or other cyclization strategies from appropriately substituted anilines and pyruvate derivatives.
A plausible synthetic workflow for substituted indole-2-carboxylic acids is outlined below. This generalized protocol is for illustrative purposes and would require optimization for the specific target compound.
Generalized Synthetic Workflow for Substituted Indole-2-Carboxylic Acids
Caption: Generalized workflow for the synthesis of indole-2-carboxylic acids.
Potential Biological Activity and Applications
Direct studies on the biological activity of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid have not been identified. However, the broader class of indole-2-carboxylic acid derivatives has been investigated for a range of therapeutic applications. These include roles as antagonists for the strychnine-insensitive glycine binding site, inhibitors of HIV-1 integrase, and as agents with potential anti-cancer and anti-tuberculosis properties.[4][5][6] The specific substitution pattern of methyl groups on the indole ring of 3,4,7-trimethyl-1H-indole-2-carboxylic acid will undoubtedly influence its pharmacological profile, including receptor binding affinity, metabolic stability, and overall efficacy.
The general role of indole derivatives in the drug discovery pipeline is illustrated in the following diagram.
Indole Derivatives in Drug Discovery
Caption: The role of indole derivatives in the drug discovery process.
Conclusion and Future Directions
3,4,7-Trimethyl-1H-indole-2-carboxylic acid is a chemical entity for which basic identifiers are known, but a significant gap exists in the publicly available, experimentally determined physicochemical and biological data. The information provided on related indole-2-carboxylic acids suggests that this compound could be of interest for further investigation in medicinal chemistry and drug discovery. Future research should focus on the synthesis and full characterization of this molecule, including the determination of its melting point, solubility, pKa, and comprehensive spectral analysis. Subsequent biological screening could then elucidate its potential therapeutic applications, building upon the rich pharmacological history of the indole scaffold.
References
- 1. 3,4,7-Trimethyl-1H-indole-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 2. scbt.com [scbt.com]
- 3. 3,4,7-TRIMETHYL-1H-INDOLE-2-CARBOXYLIC ACID | 876715-79-6 [chemicalbook.com]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
